The presence of a cyanoethyl group and a ketone functionality suggests 2-Cyanoethyl 3-Oxobutanoate might be a useful building block for organic synthesis. These functional groups can participate in various reactions to create complex molecules PubChem, 2-Cyanoethyl 3-oxobutanoate: .
Molecules with cyanoethyl groups can sometimes be used in the development of new materials. For instance, some cyanoethyl-containing compounds have been explored for their potential applications in solar cells [National Renewable Energy Laboratory, Transparent Photovoltaic Cells Based on Dye-Sensitized TiO2 Electrodes and Cyanoethylated Conjugated Polyelectrolytes].
2-Cyanoethyl 3-oxobutanoate is a chemical compound with the molecular formula CHNO and a molecular weight of 155.15 g/mol. It is classified under the category of cyano compounds and is recognized for its unique structural features, including a cyano group and a keto group. The compound is often represented by its CAS number, 65193-87-5, and can be found in various databases such as PubChem and ChemicalBook .
The biological activity of 2-Cyanoethyl 3-oxobutanoate has been explored in various studies. It exhibits potential pharmacological properties, particularly in:
The synthesis of 2-Cyanoethyl 3-oxobutanoate can be achieved through several methods:
2-Cyanoethyl 3-oxobutanoate finds applications in various fields:
Interaction studies involving 2-Cyanoethyl 3-oxobutanoate focus on its reactivity with biological targets and other chemical entities:
Several compounds share structural similarities with 2-Cyanoethyl 3-oxobutanoate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-cyanoacetate | CHNO | Contains an ethyl group instead of a cyano group |
Methyl 3-oxobutanoate | CHO | Lacks the cyano group but has similar keto functionality |
Cyanoacetic acid | CHNO | Simpler structure, widely used in organic synthesis |
The uniqueness of 2-Cyanoethyl 3-oxobutanoate lies in its combination of a cyano group and a keto functionality within a seven-carbon framework. This structure allows for diverse reactivity patterns not present in simpler analogs, making it particularly valuable in synthetic organic chemistry and medicinal chemistry applications .
Corrosive;Irritant